molecular formula C19H22N2O2S B5210504 N-[(4-ethylphenyl)carbamothioyl]-3-propoxybenzamide

N-[(4-ethylphenyl)carbamothioyl]-3-propoxybenzamide

Cat. No.: B5210504
M. Wt: 342.5 g/mol
InChI Key: IHIRQMKNJUFUKB-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)carbamothioyl]-3-propoxybenzamide is an organic compound with the molecular formula C20H23N3O2S It is known for its unique chemical structure, which includes a carbamothioyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)carbamothioyl]-3-propoxybenzamide typically involves the reaction of 4-ethylphenyl isothiocyanate with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isothiocyanate group. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylphenyl)carbamothioyl]-3-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-ethylphenyl)carbamothioyl]-3-propoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)carbamothioyl]-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, modulating their activity. For example, it can inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with cellular receptors, influencing cell signaling pathways and exerting anticancer effects .

Comparison with Similar Compounds

N-[(4-ethylphenyl)carbamothioyl]-3-propoxybenzamide can be compared with other similar compounds such as:

  • N-[(4-ethylphenyl)carbamothioyl]-4-methoxybenzamide
  • N-[(4-ethylphenyl)carbamothioyl]-2-methylbenzamide
  • N-{[(4-ethylphenyl)carbamothioyl]amino}-2-methoxyacetamide

These compounds share similar structural features but differ in the substituents attached to the benzamide backbone. The unique combination of the carbamothioyl group and the propoxybenzamide moiety in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-ethylphenyl)carbamothioyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-3-12-23-17-7-5-6-15(13-17)18(22)21-19(24)20-16-10-8-14(4-2)9-11-16/h5-11,13H,3-4,12H2,1-2H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHIRQMKNJUFUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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